

Fobrepodacin disodium sterile filtration and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

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Application Notes and Protocols for Fobrepodacin Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin disodium (also known as SPR720 disodium) is the orally bioavailable disodium salt of Fobrepodacin, a phosphate prodrug.[1][2] In vivo, Fobrepodacin is rapidly converted to its active moiety, SPR719.[3][4][5] SPR719 is a novel antibacterial agent belonging to the aminobenzimidazole class that targets the ATPase activity of the bacterial DNA gyrase B subunit (GyrB).[3][4][6] By inhibiting ATP binding to GyrB, SPR719 prevents the negative supercoiling of bacterial DNA, a process essential for DNA replication, transcription, and repair.[6] This mechanism of action is distinct from that of fluoroquinolone antibiotics, which target the DNA gyrase A subunit. Consequently, Fobrepodacin may be effective against fluoroquinolone-resistant bacterial strains.[1] Fobrepodacin has demonstrated potent activity against a range of mycobacteria, including *Mycobacterium tuberculosis* and non-tuberculous mycobacteria (NTM).[3][7][8]

These application notes provide detailed protocols for the sterile filtration and preparation of **Fobrepodacin disodium** for various in vitro and in vivo experiments.

Physicochemical and In Vitro Activity Data

A summary of the key physicochemical properties and in vitro activity of **Fobrepodacin disodium** and its active form, SPR719, is provided below for easy reference.

Table 1: Physicochemical Properties of **Fobrepodacin Disodium**

Property	Value
Chemical Name	Fobrepodacin disodium
Synonyms	SPR720 disodium, pVXc-486 disodium
Molecular Formula	C ₂₁ H ₂₄ FN ₆ Na ₂ O ₆ P
Molecular Weight	552.40 g/mol
Appearance	White to off-white solid
Storage (Solid)	4°C, sealed from moisture
Solubility (DMSO)	5 mg/mL (requires sonication and pH adjustment to 3 with HCl)
Storage (in DMSO)	-80°C for up to 6 months; -20°C for up to 1 month

Table 2: In Vitro Antibacterial Activity of SPR719 (Active Moiety)

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Mycobacterium avium complex (MAC)	1	2	0.06 - 4
Mycobacterium kansasii	<0.03	0.125	<0.03 - 0.25
Mycobacterium abscessus	2	8	1 - >32
Escherichia coli ATCC 25922	-	-	0.5 - 1
Staphylococcus aureus ATCC 29213	-	-	≤0.015 - 0.12

Data for SPR719, the active form of Fobrepodacin.[\[1\]](#)[\[7\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **Fobrepodacin disodium** in dimethyl sulfoxide (DMSO).

Materials:

- **Fobrepodacin disodium** powder
- Anhydrous, sterile DMSO
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance
- Vortex mixer
- Water bath sonicator

- Sterile, low-binding (e.g., PVDF) syringe filters (0.22 µm pore size)
- Sterile syringes

Procedure:

- Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of **Fobrepodacin disodium** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.52 mg of **Fobrepodacin disodium** (MW = 552.40 g/mol).
- Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the **Fobrepodacin disodium** powder. For a 10 mM stock solution, this would be 1 mL for every 5.52 mg.
- Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate in a water bath at room temperature. Gentle warming (up to 37°C) may be applied if necessary. Note: Complete dissolution in DMSO may require pH adjustment with HCl as indicated by some suppliers. However, for most applications, direct dissolution in high-quality, anhydrous DMSO with sonication should be attempted first.
- Sterile Filtration: Draw the **Fobrepodacin disodium** solution into a sterile syringe. Attach a sterile 0.22 µm PVDF syringe filter to the syringe. Filter the solution into a new sterile vial. This step removes any potential microbial contamination.
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments such as Minimum Inhibitory Concentration (MIC) assays.

Materials:

- 10 mM **Fobrepodacin disodium** stock solution in DMSO (from Protocol 1)
- Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS) or sterile cell culture medium (e.g., Mueller-Hinton Broth - MHB)
- Sterile, low-adhesion microcentrifuge tubes or plates
- Calibrated micropipettes and sterile tips

Procedure:

- Thawing the Stock Solution: Thaw an aliquot of the 10 mM **Fobrepodacin disodium** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in the desired sterile aqueous buffer or culture medium to achieve the final working concentrations. It is recommended to keep the final concentration of DMSO in the experimental medium below 0.5% (v/v) to avoid solvent-induced toxicity to cells or bacteria.
- Example Dilution for a 10 μ M Working Solution:
 - Prepare an intermediate dilution by adding 10 μ L of the 10 mM stock solution to 990 μ L of sterile buffer/medium. This results in a 100 μ M intermediate solution.
 - Add 100 μ L of the 100 μ M intermediate solution to 900 μ L of sterile buffer/medium to obtain a final concentration of 10 μ M.
- Stability Considerations: Aqueous solutions of **Fobrepodacin disodium** should be prepared fresh for each experiment. The stability of **Fobrepodacin disodium** in aqueous solutions has not been extensively reported. It is recommended to use the prepared aqueous solutions immediately and not store them for extended periods.

Protocol 3: Preparation for In Vivo Oral Gavage Studies in Mice

This protocol provides a general guideline for preparing **Fobrepodacin disodium** for oral administration to mice, based on reported in vivo studies.[2]

Materials:

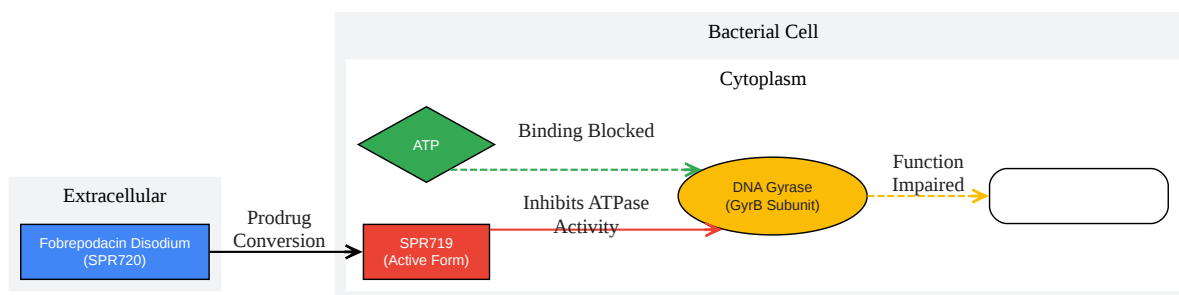
- **Fobrepodacin disodium** powder
- Sterile vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
- Sterile, amber glass vials or other light-protected containers
- Calibrated analytical balance
- Homogenizer or sonicator
- Sterile oral gavage needles

Procedure:

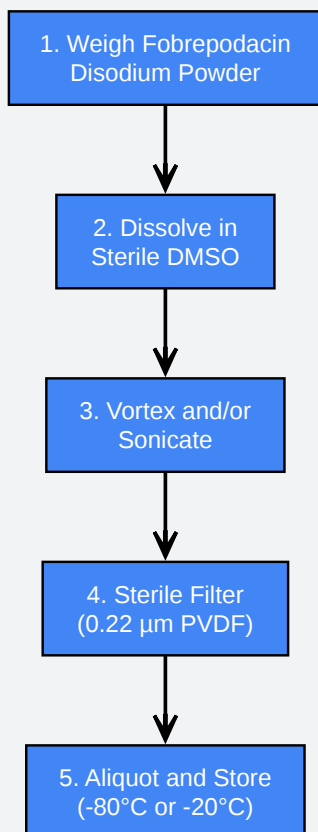
- **Vehicle Preparation:** Prepare the desired volume of the sterile vehicle (e.g., 0.5% CMC).
- **Suspension Preparation:** Weigh the required amount of **Fobrepodacin disodium** powder to achieve the target dosage. For example, for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL, you would need a concentration of 1 mg/mL.
- **Homogenization:** Add the **Fobrepodacin disodium** powder to the vehicle and homogenize or sonicate until a uniform suspension is achieved.
- **Administration:** Administer the suspension to the animals via oral gavage using appropriate techniques and volumes for the animal size.
- **Stability of Suspension:** Prepare the suspension fresh daily. Do not store the suspension for extended periods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Fobrepodacin and the experimental workflow for its preparation.

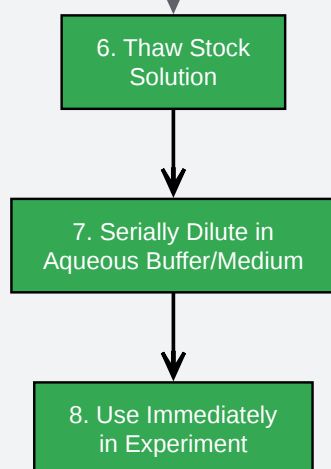


Stock Solution Preparation



For Experiment

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